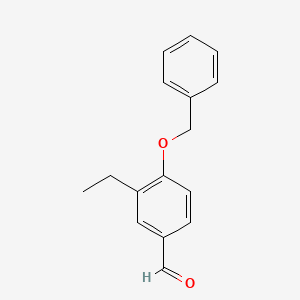
4-(Benzyloxy)-3-ethylbenzaldehyde
Cat. No. B8598772
M. Wt: 240.30 g/mol
InChI Key: AXNLSYGJMLZUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07683203B2
Procedure details


To a reactor were charged 2.50 g (10 mmol) of 4-benzyloxy-3-ethylbenzaldehyde obtained in Step 3, 3.09 g (14 mmol) of ammonium persulfate, 0.96 g (21 mmol) of formic acid, 0.40 g (4.0 mol) of acetic anhydride, and 15 g of toluene, here was added aqueous solution of phosphoric acid dropwise at 60° C., and the mixture was stirred for 20 hours. After the reaction mixture was cooled to ambient temperature, 0.094 g (0.30 mmol) of p-toluenesulfonic acid dissolved in water was added dropwise, and the mixture was stirred for 9 hours. To the reaction mixture, 20 g of saturated aqueous solution of sodium bisulfite was added, and the mixture was stirred for 30 minutes. The organic layer was washed with water, the solvent was evaporated, and the residue was purified by column chromatography (ethyl acetate:hexane=1:10, SiO2) to yield the desired product, 4-benzyloxy-3-ethylphenol, as red liquid (0.92 g, Yield: 39%).

Name
ammonium persulfate
Quantity
3.09 g
Type
reactant
Reaction Step One







[Compound]
Name
saturated aqueous solution
Quantity
20 g
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12](C=O)=[CH:11][C:10]=1[CH2:17][CH3:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(OOS([O-])(=O)=O)([O-])(=O)=[O:20].[NH4+].[NH4+].C(O)=O.C(OC(=O)C)(=O)C.P(=O)(O)(O)O.C1(C)C=CC(S(O)(=O)=O)=CC=1.S(=O)(O)[O-].[Na+]>O.C1(C)C=CC=CC=1>[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([OH:20])=[CH:11][C:10]=1[CH2:17][CH3:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=O)C=C1)CC
|
|
Name
|
ammonium persulfate
|
|
Quantity
|
3.09 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
|
Name
|
|
|
Quantity
|
0.96 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0.094 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
[Compound]
|
Name
|
saturated aqueous solution
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 9 hours
|
|
Duration
|
9 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 30 minutes
|
|
Duration
|
30 min
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by column chromatography (ethyl acetate:hexane=1:10, SiO2)
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)O)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
